molecular formula C16H21N3O3 B2358059 3-ethoxy-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide CAS No. 1014069-75-0

3-ethoxy-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2358059
CAS No.: 1014069-75-0
M. Wt: 303.362
InChI Key: DRJKCALJAQOYPQ-UHFFFAOYSA-N
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Description

3-ethoxy-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the ethoxy and ethyl groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the methoxybenzyl group: This step involves the reaction of the pyrazole derivative with 2-methoxybenzyl chloride in the presence of a base.

    Formation of the carboxamide group: This can be achieved through the reaction of the pyrazole derivative with an appropriate amine and a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride and an alkyl halide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pyrazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Modulation of signaling pathways: Affecting cellular processes such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methoxy-1H-pyrazole-4-carboxamide
  • 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid
  • N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide

Uniqueness

3-ethoxy-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-[(2-methoxyphenyl)methyl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-4-19-11-13(16(18-19)22-5-2)15(20)17-10-12-8-6-7-9-14(12)21-3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJKCALJAQOYPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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